
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various synthetic strategies and chemical properties of related bromo- and fluoro-substituted azetidines, which are valuable in medicinal chemistry due to their potential biological activities and as building blocks for pharmaceutical compounds .
Synthesis Analysis
The synthesis of related fluorinated azetidines typically involves bromofluorination of suitable precursors, followed by reduction and cyclization to yield the azaheterocycles . For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction of the imino bond, ring closure, and protective group manipulation . Similarly, 3-bromo-3-ethylazetidines have been used as precursors for the synthesis of various functionalized azetidines . These synthetic approaches could potentially be adapted for the synthesis of "3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride".
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted azetidines is characterized by the presence of a three-membered azetidine ring, which is a strained heterocycle. The substitution of the azetidine ring with halogens like bromine and fluorine can significantly influence the chemical reactivity and biological activity of these compounds . The molecular structures of the synthesized compounds are often confirmed using NMR measurements and, in some cases, X-ray diffraction analysis .
Chemical Reactions Analysis
Bromo- and fluoro-substituted azetidines participate in various chemical reactions due to their reactive halogen atoms. For example, 3-bromo-3-ethylazetidines have been used to prepare a range of functionalized azetidines, including alkoxy, aryloxy, and amino derivatives . The presence of halogens also allows for further chemical transformations, such as cross-coupling reactions, which are useful in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted azetidines are influenced by the presence of the halogen atoms. These compounds typically have high reactivity due to the strained ring system and the electron-withdrawing effects of the halogens. The introduction of fluorine, in particular, can enhance the metabolic stability and lipophilicity of the compounds, making them more suitable for drug development . The halogen atoms also provide sites for further functionalization, which can be exploited in the synthesis of diverse derivatives with potential pharmacological applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-fluoroazetidine Derivatives
- Van Hende et al. (2009) discussed synthetic strategies for 3-fluoroazetidine derivatives. These compounds, including 3-(3-Bromophenyl)-3-fluoroazetidine hydrochloride, are significant in medicinal chemistry due to their potential as building blocks in drug development (Van Hende et al., 2009).
Inhibition of Human Leukocyte Elastase
- Doucet et al. (1997) synthesized (3R)- and (3S)-N-(2-chloromethylphenyl)-3-bromo-3-fluoroazetidin-2-ones, closely related to 3-(3-Bromophenyl)-3-fluoroazetidine hydrochloride. These compounds showed potent inhibition of human leukocyte elastase (HLE), indicating potential therapeutic applications in conditions where HLE is implicated (Doucet et al., 1997).
Synthesis of 3-Fluoropyrrolidines and Azetidines
- Piron et al. (2011) developed a synthetic route towards fluorinated azaheterocycles, including 3-fluoroazetidines. These compounds are valuable in pharmaceutical research, highlighting the importance of 3-fluoroazetidine structures in developing new drugs (Piron et al., 2011).
Exploring Molecular Interactions
- Gooseman et al. (2006) investigated the structures of 3-fluoroazetidinium hydrochloride, related to 3-(3-Bromophenyl)-3-fluoroazetidine hydrochloride, to understand the C–F⋯N+ interaction. This study provides insights into the molecular interactions of fluorinated azetidines, which can influence their chemical and biological properties (Gooseman et al., 2006).
Synthesis of Functionalized Azetidines
- Stankovic et al. (2013) demonstrated the synthesis of various functionalized azetidines using 3-bromo-3-ethylazetidines. Their work suggests the versatility of azetidine derivatives in synthesizing novel compounds with potential medicinal applications (Stankovic et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-3-fluoroazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJXOTXBYAIWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

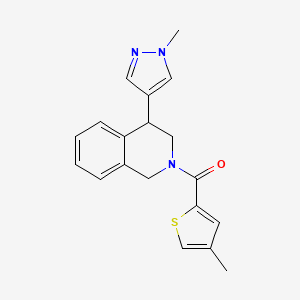
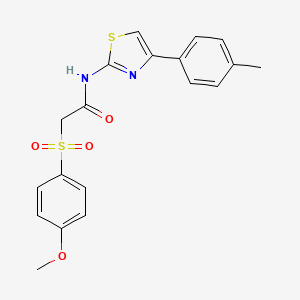
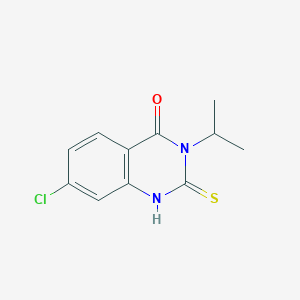
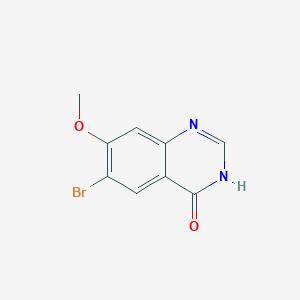
![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)
![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)
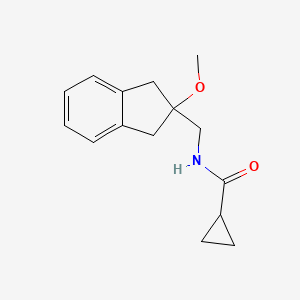
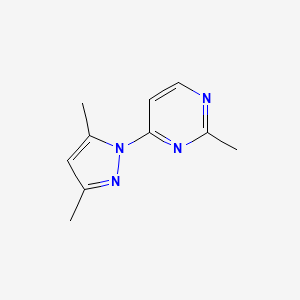
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)
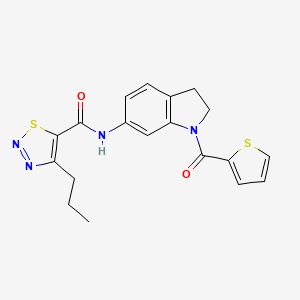
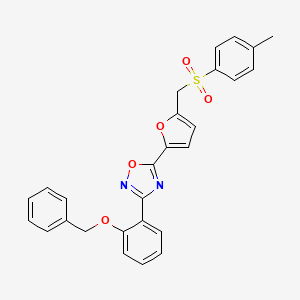
![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)
![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)